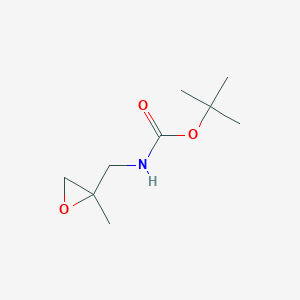

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate is a chemical compound with the CAS Number: 1251047-31-0 . It has a molecular weight of 201.27 and its IUPAC name is tert-butyl methyl [(2-methyl-2-oxiranyl)methyl]carbamate . The physical form of this compound is liquid .

Synthesis Analysis

The synthesis of carbamates, such as Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate can be represented by the InChI code: 1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 .Chemical Reactions Analysis

Carbamates, such as Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate, can be synthesized through various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .Physical And Chemical Properties Analysis

Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 262.9±13.0 °C at 760 mmHg . The compound has a molar refractivity of 44.0±0.3 cm^3 , and a polar surface area of 51 Å^2 .科学研究应用

- Field : Organic Chemistry

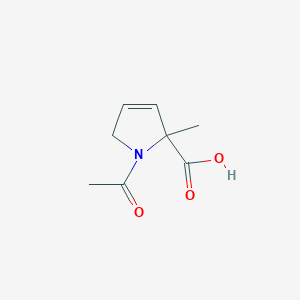

- Application : This compound is used in the synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

- Method of Application : The specific experimental procedures would depend on the context of the synthesis. Generally, this compound would be used as a reagent in a reaction to form the desired product .

- Results : The outcomes of these reactions would be the formation of N-Boc-protected anilines or tetrasubstituted pyrroles . The specific yields and purities would depend on the exact conditions of the reaction.

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of various organic compounds . It’s often used as a reagent in reactions to form the desired product .

- Method of Application : The specific experimental procedures would depend on the context of the synthesis. Generally, this compound would be used as a reagent in a reaction to form the desired product .

- Results : The outcomes of these reactions would be the formation of the desired organic compounds . The specific yields and purities would depend on the exact conditions of the reaction.

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of various organic compounds . It’s often used as a reagent in reactions to form the desired product .

- Method of Application : The specific experimental procedures would depend on the context of the synthesis. Generally, this compound would be used as a reagent in a reaction to form the desired product .

- Results : The outcomes of these reactions would be the formation of the desired organic compounds . The specific yields and purities would depend on the exact conditions of the reaction.

安全和危害

The safety information for Tert-butyl ((2-methyloxiran-2-yl)methyl)carbamate includes several hazard statements such as H302, H312, H315, H319, H332, H335, H373 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and using personal protective equipment as required .

属性

IUPAC Name |

tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4)6-12-9/h5-6H2,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXOQGYXTWJOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)